molecular formula C16H16N2O2 B11941306 N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene CAS No. 37893-94-0

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene

Cat. No.: B11941306
CAS No.: 37893-94-0
M. Wt: 268.31 g/mol
InChI Key: OCAJUDPANDEMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is an organic compound that belongs to the class of diazabutadienes These compounds are characterized by the presence of two nitrogen atoms in a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with a diamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. The reaction can be represented as follows:

2C8H8O2+H2NNH2N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2O2 \text{C}_8\text{H}_8\text{O}_2 + \text{H}_2\text{N}-\text{NH}_2 \rightarrow \text{N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene} + 2 \text{H}_2\text{O} 2C8​H8​O2​+H2​N−NH2​→N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED)
  • N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid (HJB)

Uniqueness

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is unique due to its specific structural features, which allow it to form highly stable metal complexes. This property makes it particularly useful in applications requiring strong and selective binding to metal ions.

Properties

CAS No.

37893-94-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[2-(2-hydroxy-5-methylphenyl)iminoethylideneamino]-4-methylphenol

InChI

InChI=1S/C16H16N2O2/c1-11-3-5-15(19)13(9-11)17-7-8-18-14-10-12(2)4-6-16(14)20/h3-10,19-20H,1-2H3

InChI Key

OCAJUDPANDEMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC=NC2=C(C=CC(=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.